Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is an organic compound belonging to the quinoline family, which is characterized by its diverse biological activities and applications in medicinal chemistry. This compound is notable for its potential therapeutic properties, including antimicrobial and anticancer activities. The molecular formula of methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is , which indicates the presence of a methoxy group, a hydroxy group, and a carboxylate group attached to the quinoline structure.
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is classified as a derivative of quinoline, which is a bicyclic aromatic compound. Quinoline derivatives are extensively studied due to their pharmacological properties and are often used as building blocks in drug design. This compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis methods.
The synthesis of methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate typically involves several key steps:
The synthetic routes may vary but generally involve controlled conditions to optimize yield and purity. Industrial production may utilize catalysts and continuous flow processes to enhance efficiency.
The molecular structure of methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate features a quinoline core with specific substitutions:
The InChI Key for methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is UGVQHOLUIMHXHF-UHFFFAOYSA-N
, which can be used for database searches to retrieve additional information about this compound.
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate or lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions may utilize sodium hydride or potassium tert-butoxide under appropriate conditions.
The mechanism of action of methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate involves interactions with biological targets:
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate typically exhibits:
Key chemical properties include:
Relevant data on these properties can be found in chemical literature or online databases.
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate has several scientific applications:
The quinoline ring system—a benzene ring fused with pyridine—creates an electron-deficient heteroaromatic platform ideally suited for interacting with biological targets. This bicyclic structure offers multiple sites for strategic substitution, allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and binding characteristics. Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate demonstrates this versatility through its pattern of electron-donating and electron-withdrawing groups positioned to influence molecular conformation and target engagement [3] [6].
Quinoline-based drugs achieve their biological effects primarily through targeted protein interactions. The planar aromatic system facilitates π-π stacking with phenylalanine, tyrosine, or histidine residues in enzyme binding pockets, while the nitrogen atom can form critical hydrogen bonds or coordinate with metal ions in catalytic sites. These interactions underpin the utility of quinoline derivatives across diverse therapeutic areas:
Table 1: Clinically Approved Quinoline-Based Drugs Illustrating Scaffold Versatility
Drug Name | Core Structure | Target/Therapeutic Area | Key Structural Features |
---|---|---|---|
Lenvatinib | 4-Quinolinamine | Kinase Inhibitor (Cancer) | Chloro-substituent at C7 |
Kynurenic Acid (KYNA) | 4-Hydroxyquinoline | NMDA Receptor Antagonist (Neuro) | Carboxylic acid at C4 |
Chloroquine | 4-Aminoquinoline | Antimalarial | Basic side chain at C4 |
Methyl 3-OH-6-MeO-quin-4-COOMe | 3-Hydroxy-4-carbomethoxy | Experimental (Multiple Targets) | Methoxy (C6), ester (C4), OH (C3) |
The spatial arrangement in Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate creates a hydrogen-bonding triad: the C3-hydroxyl can act as a hydrogen bond donor, the C4-carboxylate carbonyl serves as an acceptor, and the C6-methoxy group provides steric and electronic modulation. This configuration mimics endogenous signaling molecules like KYNA while offering enhanced metabolic stability through esterification [3] [8] [10]. Computational modeling reveals that the C3-OH and C4-carbonyl groups create a chelating pharmacophore capable of binding divalent metal ions, a feature exploited in neurodegenerative disease therapeutics targeting metal-induced protein aggregation [9].
The bioactivity of quinoline derivatives hinges critically on their substitution patterns. Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate incorporates three strategically positioned functional groups that collectively determine its physicochemical behavior and target specificity:
C3-Hydroxyl Group:
C6-Methoxy Group:
C4-Methyl Ester:
Table 2: Impact of Substituent Modifications on Quinoline Bioactivity
Position | Functional Group | Key Property Modifications | Biological Consequences |
---|---|---|---|
3 | -OH | ↑ Hydrogen bonding capacity; ↑ Metal chelation; ↓ logP (vs -H) | Enhanced target binding; Antioxidant properties; Altered pharmacokinetics |
6 | -OCH₃ | ↑ Electron donation; ↑ logP (vs -H); Steric bulk | Improved membrane permeation; Metabolic stabilization; Target specificity modulation |
4 | -COOCH₃ | ↓ Polarity (vs -COOH); ↑ Hydrolytic lability (vs alkyl chain); Neutral charge at pH 7.4 | Enhanced BBB penetration; Prodrug activation potential; Tunable half-life |
The synergy between these groups creates a multi-functional pharmacophore. For example, the C3-hydroxyl and C4-carbonyl form an intramolecular hydrogen bond that stabilizes a planar conformation conducive to intercalation or enzyme binding. The C6-methoxy group's electron-donating properties increase electron density at C5 and C7, reducing susceptibility to oxidative metabolism while potentially enhancing π-stacking interactions [3] [6]. This specific substitution pattern differentiates Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate from simpler quinoline carboxylates (e.g., Methyl quinoline-4-carboxylate, CAS 21233-61-4), which lack the hydroxyl and methoxy groups' electronic and steric influences [10].
Recent structure-activity relationship (SAR) studies on analogous compounds demonstrate that replacing the C6-methoxy with halogens (e.g., chlorine) can boost kinase inhibition but often at the cost of increased toxicity. Conversely, moving the methoxy group to C7 or C8 diminishes Eg5 inhibitory activity in thiophene-quinoline hybrids, highlighting the position-dependence of this substituent [6]. The methyl ester at C4 proves superior to ethyl or benzyl esters in balancing stability and hydrolysis kinetics, with computational models suggesting optimal steric fit within the Eg5 allosteric binding pocket [6].
Quinoline therapeutics have evolved from natural product isolation to rational drug design over two centuries. The journey began with quinine (isolated in 1820), which established the antimalarial potential of the scaffold. Twentieth-century developments expanded into antibacterial (fluoroquinolones) and anticancer domains, leveraging advances in synthetic organic chemistry. Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate represents a contemporary approach where specific substitutions are engineered to optimize target engagement and drug-like properties [6] [9].
Modern Design Paradigms Incorporating Quinoline Derivatives:
Recent advances emphasize scaffold hybridization, exemplified by 2-((7-chloroquinolin-4-yl)amino)benzohydrazide derivatives that incorporate structural elements of Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate. Compound 6e (featuring a 3-methylthiophene ring) achieved remarkable Eg5 inhibition (IC₅₀ = 0.285 μM) and potent antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.488 μg/mL) [6]. These hybrids demonstrate how strategic incorporation of heterocyclic appendages can enhance potency while maintaining the core quinoline's beneficial properties.
Table 3: Evolution of Quinoline-Based Therapeutics Highlighting Current Trends
Era | Representative Agents | Design Approach | Limitations Addressed by Modern Derivatives |
---|---|---|---|
1820-1900 | Quinine, Quinidine | Natural product isolation | Specificity, Toxicity, Synthetic accessibility |
1930-1970 | Chloroquine, Primaquine | Side-chain optimization | Resistance development; CNS penetration |
1980-2000 | Ciprofloxacin, Norfloxacin | Fluorination/Core modification | Spectrum broadening; Pharmacokinetic optimization |
2000-Present | Methyl 3-OH-6-MeO-quin-4-COOMe analogs | Rational multi-target design | Polypharmacy reduction; BBB penetration; Resistance mitigation |
Future directions focus on overcoming persistent challenges:
The structural features of Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate—particularly its hydrogen-bonding capacity and balanced lipophilicity—position it as a valuable template for these next-generation therapeutics. Ongoing research explores its incorporation into bifunctional molecules targeting kinase pathways and metalloenzymes simultaneously, potentially yielding first-in-class agents for complex diseases like glioblastoma and Alzheimer's [3] [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7